

IUPAC name and molecular formula of 2-phenylethyl hexanoate

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Compound Name: 2-Phenylethyl hexanoate

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An In-Depth Technical Guide to **2-Phenylethyl Hexanoate**: Properties, Synthesis, and Applications

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Introduction

2-Phenylethyl hexanoate is a fatty acid ester recognized for its pleasant floral and fruity aroma. While it is predominantly utilized in the flavor and fragrance industries, its constituent parts—2-phenylethanol and hexanoic acid—and the broader 2-phenethylamine scaffold are of significant interest to researchers in medicinal chemistry and drug development.[1] The 2-phenethylamine motif is a core structural component in a vast array of neuroactive compounds, including endogenous catecholamines and various therapeutic agents.[1] This guide provides a comprehensive technical overview of **2-phenylethyl hexanoate**, detailing its chemical and physical properties, synthesis methodologies, analytical characterization, and relevant applications for scientific professionals.

Chemical Identity and Physicochemical Properties

2-Phenylethyl hexanoate is systematically named as the ester formed from 2-phenylethanol and hexanoic acid.[2] Its fundamental identifiers and properties are crucial for its application in experimental and industrial settings.

Chemical Structure:

Caption: Chemical structure of **2-phenylethyl hexanoate**.

A summary of its key identifiers and physicochemical properties is provided in Table 1.

Property	Value	Source(s)
IUPAC Name	2-phenylethyl hexanoate	[2]
Molecular Formula	C ₁₄ H ₂₀ O ₂	[2][3]
CAS Number	6290-37-5	[2][3]
Molecular Weight	220.31 g/mol	[2]
Synonyms	Phenethyl hexanoate, 2- Phenethyl hexanoate, Phenylethyl caproate	[2][3]
Appearance	Colorless clear liquid (estimated)	[4]
Boiling Point	263.0 °C (at 760 mm Hg)	[4]
Density	0.971 g/cm ³ (at 25 °C)	[5]
Flash Point	>100 °C (>212 °F)	[4]
logP (Octanol/Water)	4.44 (Predicted)	[5]
Water Solubility	0.0072 g/L (Predicted)	[5]
Polar Surface Area	26.3 Å ²	[5]

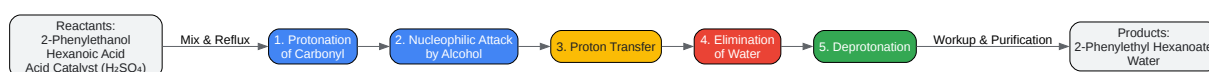
Synthesis Methodologies

The synthesis of **2-phenylethyl hexanoate** can be approached through classical chemical methods or modern biocatalytic routes. The choice of method depends on factors such as desired yield, purity requirements, process conditions, and whether a "natural" label is sought for commercial purposes.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is the archetypal method for producing esters from a carboxylic acid and an alcohol under acidic catalysis.[6] The reaction is an equilibrium process; therefore, to achieve high yields, the equilibrium must be shifted towards the product.[7][8] This is typically accomplished by using one of the reactants (usually the less expensive one, in this case, the alcohol) in large excess or by removing water as it is formed.[9]

The causality for employing an acid catalyst, such as sulfuric acid (H_2SO_4), is twofold: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, it facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group.[7][8]



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Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Fischer Esterification

- **Reactor Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexanoic acid (1.0 eq) and a large excess of 2-phenylethanol (3-5 eq). The excess alcohol serves to drive the reaction equilibrium forward.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (TsOH) (approx. 1-2% of the carboxylic acid weight).
- **Reaction:** Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the limiting reagent (hexanoic acid) is complete.
- **Workup:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO_3) solution

to neutralize the acid catalyst, and finally with brine. The bicarbonate wash is a self-validating step; neutralization is confirmed by the cessation of CO₂ evolution.

- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **2-phenylethyl hexanoate**.

Biocatalytic Synthesis: Lipase-Mediated Esterification

Enzymatic synthesis is an increasingly important alternative that aligns with green chemistry principles. Lipases are widely used as they can catalyze esterification under mild, solvent-free conditions, often with high selectivity, which minimizes byproduct formation.^[10] Using an immobilized enzyme, such as Novozym® 435 (lipase B from *Candida antarctica*), simplifies catalyst removal and recycling.^{[11][12]} This method is particularly valuable in the food and fragrance industries as it can yield a product labeled "natural."

The mechanistic advantage of lipase catalysis is the avoidance of harsh acidic conditions and high temperatures, which can prevent side reactions like dehydration or oxidation of sensitive substrates. The reaction proceeds via a "ping-pong bi-bi" mechanism, where the enzyme first forms an acyl-enzyme intermediate with the fatty acid, which is then attacked by the alcohol.^[11]

Experimental Protocol: Enzymatic Synthesis

- Reaction Setup: In a temperature-controlled vial, combine 2-phenylethanol (1.0 eq), hexanoic acid (1.0-1.2 eq), and an immobilized lipase (e.g., Novozym® 435, 5-10% w/w of total substrates). The reaction can be run solvent-free or in a non-polar solvent like hexane.^[13]
- Incubation: Incubate the mixture at a moderately elevated temperature (e.g., 50-60 °C) with continuous agitation in an orbital shaker.^[10] The optimal temperature is a balance between enhancing reaction rate and preventing enzyme denaturation.
- Monitoring: Monitor the formation of the ester over time using GC-FID.
- Purification: Once equilibrium is reached or the desired conversion is achieved, remove the immobilized enzyme by simple filtration. If a solvent was used, it is removed under reduced

pressure. The remaining product is typically of high purity, but can be further purified by column chromatography if necessary.^[10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized **2-phenylethyl hexanoate**.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for both qualitative and quantitative analysis. The compound is identified by its retention time on a specific GC column and its mass spectrum. The electron ionization (EI) mass spectrum of **2-phenylethyl hexanoate** is characterized by a prominent base peak at m/z 104, corresponding to the tropylium ion ($[C_8H_8]^+$) formed from the phenylethyl moiety. Other significant fragments include m/z 105, 43, 99, and 71.^{[2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR: Provides structural confirmation by showing characteristic proton signals. Expected signals include triplets for the terminal methyl group of the hexanoate chain, multiplets for the methylene groups, a characteristic triplet for the $-O-CH_2-$ group adjacent to the ester oxygen, a corresponding triplet for the $-CH_2-$ group adjacent to the phenyl ring, and multiplets for the aromatic protons.^[2]
- ^{13}C NMR: Confirms the carbon skeleton, with a key signal for the carbonyl carbon of the ester group typically appearing around 173 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the functional groups present. The successful formation of the ester is validated by the appearance of a strong carbonyl ($C=O$) stretching band around $1735-1745\text{ cm}^{-1}$ and the disappearance of the broad O-H stretching band from the carboxylic acid reactant (around 3000 cm^{-1}) and the alcohol reactant (around 3300 cm^{-1}).^[10]

Applications and Biological Context

Flavor and Fragrance: The primary industrial application of **2-phenylethyl hexanoate** is as a component in fragrance and flavor formulations, prized for its sweet, honey, rose, and fruity notes. It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number

3221 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current intake levels when used as a flavoring agent.[2] It is also found naturally in some fruit juices and alcoholic beverages.[4]

Relevance in Drug Development: For professionals in drug discovery and development, **2-phenylethyl hexanoate** itself is not a therapeutic agent. However, its core 2-phenethylamine structure is a privileged scaffold in medicinal chemistry.[1] This structural motif is central to the function of numerous neurotransmitters (e.g., dopamine, norepinephrine) and a wide range of pharmaceuticals targeting adrenergic receptors, dopamine receptors, serotonin receptors, and monoamine oxidase (MAO).[1] Understanding the properties and synthesis of simple derivatives like **2-phenylethyl hexanoate** provides foundational knowledge relevant to the handling and modification of more complex, biologically active molecules built upon the same scaffold.

Safety and Handling

According to available data, **2-phenylethyl hexanoate** does not meet GHS hazard criteria in the majority of reports.[2] However, as with all laboratory chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. It is prudent to treat it as potentially harmful if swallowed and as a possible eye irritant.

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